Dihydroxy Oxaliplatin-Pt(IV)

Vue d'ensemble

Description

Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that belongs to the family of oxaliplatin derivatives It is characterized by the presence of two hydroxyl groups and an oxalate ligand coordinated to a platinum(IV) center

Mécanisme D'action

Target of Action

The primary target of Dihydroxy Oxaliplatin-Pt(IV) is the DNA within cancer cells . DNA is the genetic code that controls everything the cell does . By interacting with the DNA, Dihydroxy Oxaliplatin-Pt(IV) can influence the behavior of the cell .

Mode of Action

Dihydroxy Oxaliplatin-Pt(IV) undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules . Both inter and intrastrand Pt-DNA crosslinks are formed . These crosslinks inhibit DNA replication and transcription, resulting in cell death .

Biochemical Pathways

The biochemical pathways affected by Dihydroxy Oxaliplatin-Pt(IV) are primarily related to DNA replication and transcription . The formation of Pt-DNA crosslinks disrupts these processes, leading to cell death . This disruption can also affect other downstream processes that depend on DNA replication and transcription .

Pharmacokinetics

The pharmacokinetics of Dihydroxy Oxaliplatin-Pt(IV) are complex. After administration, the compound rapidly crosses the cellular membrane due to its lipophilicity . At the end of a 2-hour infusion, approximately 40% of the blood platinum is found in erythrocytes . The pharmacokinetics of unbound platinum in plasma ultrafiltrate after oxaliplatin administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase .

Result of Action

The primary result of Dihydroxy Oxaliplatin-Pt(IV)'s action is the death of cancer cells . This occurs as a result of the disruption of DNA replication and transcription caused by the formation of Pt-DNA crosslinks . The compound’s cytotoxic effects are cell-cycle nonspecific .

Action Environment

The action of Dihydroxy Oxaliplatin-Pt(IV) can be influenced by various environmental factors. For instance, the compound should be kept in a dry and well-ventilated place, and stored at 4°C in an inert atmosphere for optimal stability . Additionally, the compound’s lipophilicity allows it to readily cross cellular membranes, which can influence its action .

Analyse Biochimique

Biochemical Properties

Dihydroxy Oxaliplatin-Pt(IV) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the axially substituted ligands present in the compound . These ligands can either be inert or biologically active, providing additional stability, synergistic biological activity, or cell-targeting ability .

Cellular Effects

Dihydroxy Oxaliplatin-Pt(IV) has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown promising activity against breast tumors in vivo, leading to the complete elimination of tumors from a single-dose injection .

Molecular Mechanism

The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its binding to nuclear DNA in cancer cells . Upon binding, it forms DNA adducts that block DNA transcription and replication, exerting anti-tumor effects . The Dihydroxy Oxaliplatin-Pt(IV) complex can exist in three isomeric conformations that interact differently with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydroxy Oxaliplatin-Pt(IV) change over time. It exhibits excellent stability and shows long-term effects on cellular function observed in in vitro or in vivo studies . The compound remains extremely stable in whole blood or plasma, but rapidly releases biologically active Oxaliplatin within cells .

Dosage Effects in Animal Models

The effects of Dihydroxy Oxaliplatin-Pt(IV) vary with different dosages in animal models. It has shown significant antitumor activity against breast tumors in vivo, as evidenced by the complete elimination of tumors from a single-dose injection .

Metabolic Pathways

Dihydroxy Oxaliplatin-Pt(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The nature of the axially substituted ligands in the compound can influence these interactions .

Transport and Distribution

Dihydroxy Oxaliplatin-Pt(IV) is transported and distributed within cells and tissues. The hitchhiking of the compound on erythrocytes dramatically increases its accumulation in the tumor . Upon irradiation, the compound releases Oxaliplatin in a controllable manner .

Subcellular Localization

The subcellular localization of Dihydroxy Oxaliplatin-Pt(IV) and its effects on activity or function are significant. The distribution of total platinum in the cytosol is higher than in the mitochondria, followed by the nucleus . Enrichment of platinum in mitochondria may affect the respiratory chain or energy metabolism, leading to cell apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the oxidation of oxaliplatin, a platinum(II) compound, to its platinum(IV) form. This can be achieved using oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of Dihydroxy Oxaliplatin-Pt(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: Dihydroxy Oxaliplatin-Pt(IV) can undergo further oxidation to form higher oxidation state platinum compounds.

Reduction: It can be reduced back to its platinum(II) form using reducing agents like sodium borohydride.

Substitution: The hydroxyl and oxalate ligands can be substituted with other ligands such as chloride or amine groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone; aqueous medium, low temperature.

Reduction: Sodium borohydride, hydrazine; aqueous or alcoholic medium.

Substitution: Chloride salts, amines; aqueous or organic solvents, ambient temperature.

Major Products Formed:

Oxidation: Higher oxidation state platinum compounds.

Reduction: Platinum(II) compounds.

Substitution: Platinum complexes with different ligands.

Applications De Recherche Scientifique

Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other platinum complexes. In biology and medicine, it is studied for its potential as an anticancer agent. The compound’s ability to form stable complexes with DNA makes it a promising candidate for cancer therapy. Additionally, it is used in the development of drug delivery systems and as a tool for studying platinum-DNA interactions.

Comparaison Avec Des Composés Similaires

Dihydroxy Oxaliplatin-Pt(IV) is unique compared to other platinum-based compounds such as cisplatin and carboplatin due to its higher oxidation state and the presence of hydroxyl groups. These features contribute to its increased stability and solubility. Similar compounds include:

Cisplatin: A platinum(II) compound used in cancer therapy.

Carboplatin: Another platinum(II) compound with a different ligand structure.

Oxaliplatin: The parent compound of Dihydroxy Oxaliplatin-Pt(IV), also used in cancer treatment.

The uniqueness of Dihydroxy Oxaliplatin-Pt(IV) lies in its ability to undergo controlled activation and its potential for reduced side effects compared to other platinum-based drugs.

Activité Biologique

Dihydroxy oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in cancer research due to its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and comparative efficacy against other platinum compounds, particularly focusing on its application in treating various cancers.

Overview of Dihydroxy Oxaliplatin-Pt(IV)

Dihydroxy oxaliplatin is a derivative of oxaliplatin, which itself is a third-generation platinum-based chemotherapeutic agent used primarily for colorectal cancer. The Pt(IV) complexes are designed to enhance the therapeutic index of platinum drugs by improving solubility, stability, and reducing side effects while maintaining or enhancing anticancer activity.

The biological activity of dihydroxy oxaliplatin-Pt(IV) primarily involves:

- Activation and Reduction : Upon entering the cell, Pt(IV) complexes undergo reduction to Pt(II), which is the active form that interacts with cellular macromolecules, particularly DNA. This reduction can occur via various biological reductants such as glutathione and ascorbate .

- DNA Interaction : The activated Pt(II) forms covalent bonds with DNA, leading to intra- and inter-strand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that dihydroxy oxaliplatin-Pt(IV) activates intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases (3 and 9), leading to programmed cell death .

Comparative Efficacy

Recent studies have demonstrated that dihydroxy oxaliplatin-Pt(IV) exhibits superior cytotoxicity compared to traditional agents like cisplatin and oxaliplatin. For instance:

- In vitro studies showed that dihydroxy oxaliplatin-Pt(IV) was over 11-fold more potent than cisplatin against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HT29) .

- The compound demonstrated significant selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

Table 1: Summary of Biological Activity Studies

Recent Advances

Recent advancements in the formulation of dihydroxy oxaliplatin-Pt(IV) have focused on enhancing its delivery and reducing systemic toxicity. For example:

- Combination Therapies : Studies have explored combining dihydroxy oxaliplatin-Pt(IV) with other chemotherapeutic agents like gemcitabine and capecitabine. These combinations have shown synergistic effects in inducing apoptosis and reducing cell viability .

- Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that can improve the localization of dihydroxy oxaliplatin-Pt(IV) to tumor sites while minimizing exposure to healthy tissues .

Propriétés

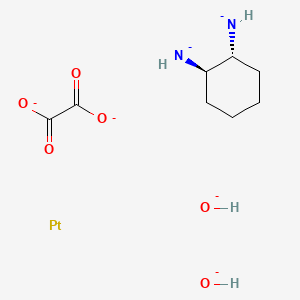

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWEMBJSYSPTQ-NDSUJOINSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6Pt-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747681 | |

| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111321-67-6 | |

| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.